molecular formula C3H4BrCl B093708 2-Bromo-3-chloropropene CAS No. 16400-63-8

2-Bromo-3-chloropropene

Cat. No.: B093708
CAS No.: 16400-63-8
M. Wt: 155.42 g/mol
InChI Key: LGQUWHWIEUSLLO-UHFFFAOYSA-N
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Description

2-Bromo-3-chloropropene is an organic compound with the molecular formula C₃H₄BrCl. It is a halogenated derivative of propene, characterized by the presence of both bromine and chlorine atoms attached to the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-chloropropene can be synthesized through several methods. One common method involves the halogenation of allyl chloride. The reaction typically proceeds as follows:

    Starting Material: Allyl chloride (C₃H₅Cl)

    Reagent: Bromine (Br₂)

    Conditions: The reaction is carried out in the presence of a solvent such as carbon tetrachloride (CCl₄) at a controlled temperature.

The reaction mechanism involves the addition of bromine to the double bond of allyl chloride, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloropropene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-hydroxy-3-chloropropene or 2-amino-3-chloropropene.

    Addition: Formation of 1,2-dibromo-3-chloropropane or 1,2-dichloro-3-bromopropane.

    Elimination: Formation of 3-chloropropene.

Scientific Research Applications

2-Bromo-3-chloropropene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Research is ongoing to explore its potential as a building block for the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloropropene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on a propene backbone, which imparts distinct reactivity and versatility in chemical reactions. Its ability to undergo both substitution and addition reactions makes it a valuable compound in organic synthesis .

Properties

IUPAC Name

2-bromo-3-chloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrCl/c1-3(4)2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQUWHWIEUSLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167693
Record name 2-Bromo-3-chloropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16400-63-8
Record name 1-Propene, 2-bromo-3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16400-63-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-chloropropene
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Record name 2-Bromo-3-chloropropene
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Record name 2-bromo-3-chloropropene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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